2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide
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Overview
Description
2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions with various reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted amines. Reaction conditions often involve heating and stirring, sometimes in the presence of a catalyst such as triethylamine .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities .
Scientific Research Applications
2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, potentially leading to its biological effects .
Comparison with Similar Compounds
2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide can be compared with other cyanoacetamide derivatives, such as:
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound also undergoes similar condensation and substitution reactions.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Another cyanoacetamide derivative with significant biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
2-cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13(15-7-6-14-4-2-3-5-16(14)10-15)22-19(23)17-8-9-21-18(11-17)12-20/h6-11,13H,2-5H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQGUUGTVRNFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC(=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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